N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
. This compound belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological activities.
Preparation Methods
The synthesis of N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, starting with the preparation of the triazole ring. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Introduction of the Quinazoline Moiety: The quinazoline moiety is introduced through a series of reactions involving the triazole intermediate.
Substitution Reactions:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino or fluorophenyl groups can be replaced with other substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme functions and interactions.
Medicine: Due to its unique structure, it has been investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be compared with other similar compounds, such as:
1,2,4-Triazoloquinazolines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
1,2,3-Triazoles: These compounds have a similar triazole ring but lack the quinazoline moiety.
Quinazolines: These compounds have the quinazoline core but do not contain the triazole ring.
The uniqueness of this compound lies in its combined triazole and quinazoline structure, which imparts distinct chemical and biological properties.
Biological Activity
N,N-Diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C17H19FN4
- Molecular Weight : 314.36 g/mol
The presence of the fluorophenyl group is crucial for enhancing its biological properties, particularly in receptor binding and inhibitory activity.
Research indicates that compounds within the triazoloquinazoline class exhibit various mechanisms of action, primarily through interaction with neurotransmitter receptors and enzymes. Specifically, this compound shows notable affinity for:
- Adenosine Receptors : Binding studies suggest moderate affinity towards A(1) and A(2A) adenosine receptors, which play a role in numerous physiological processes including neurotransmission and vascular regulation .
- Benzodiazepine Receptors : This compound also interacts with benzodiazepine receptors, indicating potential anxiolytic or sedative effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazolines. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives of triazoloquinazolines exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported as low as 2.08 μM against these cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 2.09 |
Compound B | HepG2 | 2.08 |
Antimicrobial Activity
Triazoloquinazolines have also been investigated for their antimicrobial properties. Some derivatives demonstrate significant activity against bacterial strains and fungi, indicating their potential use in treating infections.
Case Studies
- Study on Anticancer Activity : A study conducted by Liu et al. synthesized several triazoloquinazoline derivatives and evaluated their anticancer properties. The most potent derivative exhibited an IC50 value of 10 nM against EGFR, suggesting strong inhibitory effects on tumor growth pathways .
- Neuropharmacological Effects : Another research effort focused on the neuropharmacological properties of triazoloquinazolines. The compounds were tested for anxiolytic effects in animal models, showing promise in reducing anxiety-like behaviors without significant sedation.
Properties
IUPAC Name |
N,N-diethyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5/c1-3-24(4-2)18-15-10-5-6-11-16(15)25-19(21-18)17(22-23-25)13-8-7-9-14(20)12-13/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWKTMCLPEEGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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